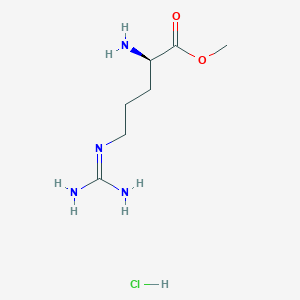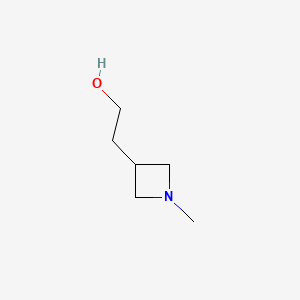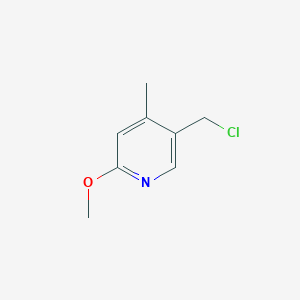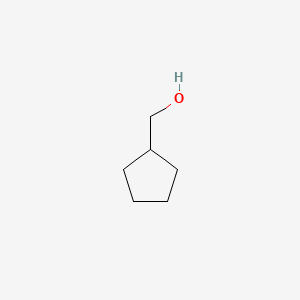
6-ブロモ-5-フルオロキノリン
説明
Synthesis Analysis
The synthesis of 6-Bromo-5-fluoroquinoline and related compounds often involves heterocyclization reactions and various cross-coupling methodologies. For instance, new fluorophores based on 6-(het)arylquinoline frameworks have been synthesized through a sequence involving heterocyclization and a Suzuki cross-coupling reaction, indicating the compound's utility in creating "push-pull" fluorophores with notable optical properties (Kopchuk et al., 2019). Another approach to synthesizing 6-bromoquinoline derivatives involves nitration and subsequent condensation reactions, showcasing the compound's adaptability in synthesis processes (Hu, Zhang, & Thummel, 2003).
Molecular Structure Analysis
The molecular structure of 6-Bromo-5-fluoroquinoline plays a crucial role in its reactivity and the properties of the derived compounds. The presence of bromo and fluoro substituents on the quinoline nucleus influences its electronic properties and reactivity, facilitating the formation of novel compounds through various chemical reactions.
Chemical Reactions and Properties
6-Bromo-5-fluoroquinoline participates in numerous chemical reactions, serving as a precursor for the synthesis of a wide range of compounds. For example, it undergoes functionalization sequences that allow for the introduction of diverse functional groups, enhancing its utility in organic synthesis (Ondi, Volle, & Schlosser, 2005). Additionally, its structure is amenable to modifications that lead to compounds with significant anticancer properties and potential as EGFR inhibitors (Zare et al., 2023).
科学的研究の応用
製薬研究
6-ブロモ-5-フルオロキノリンは、フッ素化イソキノリンの一種です {svg_1}. フッ素化イソキノリンは、医薬品における重要な成分として広く注目を集めています {svg_2}. それらは、生物活性などのユニークな特性を示し {svg_3}、新薬開発において貴重な存在となっています。
材料科学
6-ブロモ-5-フルオロキノリンを含むフッ素化イソキノリンは、発光特性により材料科学でも使用されています {svg_4}. これにより、有機発光ダイオードの開発に役立つ可能性があります {svg_5}.
農業科学
6-ブロモ-5-フルオロキノリンのようなフッ素化されたイソキノリンを含むイソキノリンは、農業科学において不可欠です {svg_6}. それらは、さまざまな生物活性を示す可能性があり、新規農薬の開発に役立ちます {svg_7}.
化学合成
6-ブロモ-5-フルオロキノリンは、化学合成に使用できます。 たとえば、求電子置換反応を起こすことができます {svg_8}. この特性は、他の複雑な有機化合物の合成に利用できます {svg_9}.
神経学研究
テトラヒドロイソキノリン誘導体の中には、重度の神経毒性を示し、パーキンソン病を引き起こすものがあります {svg_10}. その結果、6-ブロモ-5-フルオロキノリンや類似の化合物は、これらの病気の理解を深め、潜在的な治療法を開発するために神経学研究に使用できます {svg_11}.
超分子化学
6-ブロモ-5-フルオロキノリンを含むフッ素化イソキノリンは、超分子化学に使用できます {svg_12}. それらのユニークな特性は、新しい超分子システムの設計と合成に利用できます {svg_13}.
作用機序
6-Bromo-5-fluoroquinoline: primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication and repair. By binding to the enzyme-DNA complex, the compound stabilizes DNA strand breaks created by these enzymes, ultimately inhibiting bacterial DNA synthesis .
Mode of Action:
The compound forms ternary complexes with DNA gyrase or topoisomerase IV and DNA. These complexes block the progression of the replication fork, preventing DNA unwinding and replication. As a result, bacterial growth is inhibited .
Safety and Hazards
特性
IUPAC Name |
6-bromo-5-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNILQRRTOQGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127827-51-4 | |
| Record name | 6-Bromo-5-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127827-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromo-5-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1149370.png)





![4-Methyl-2-(pyrrolidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1149384.png)
![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1149385.png)

